3-Diazoniobenzenesulfonate
Description
3-Diazoniobenzenesulfonate is a diazonium salt derivative characterized by a sulfonate group (-SO₃⁻) and a diazonium (-N₂⁺) moiety attached to the benzene ring at the meta position. This compound is notable for its high reactivity, particularly in electrophilic substitution and coupling reactions, making it valuable in organic synthesis, dye manufacturing, and materials science . Its stability in aqueous solutions under controlled conditions (low temperature, pH ~2–4) distinguishes it from other diazonium salts, which often decompose rapidly without stabilization .
Properties
IUPAC Name |
3-diazoniobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAGWJGGLKPBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283168 | |
| Record name | Benzenediazonium, 3-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-06-4 | |
| Record name | Benzenediazonium, 3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 3-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Analogues
A. 4-Diazoniobenzenesulfonate (Para-Substituted Analogue)
- Structure : The diazonium group is at the para position relative to the sulfonate group.
- Reactivity : Exhibits lower thermal stability compared to the meta isomer due to steric and electronic effects. Para-substitution reduces resonance stabilization of the diazonium group, leading to faster decomposition .
- Applications : Less commonly used in coupling reactions but preferred in some photodegradation studies due to distinct UV-Vis absorption profiles.
B. Benzenediazonium Chloride
- Structure : Lacks the sulfonate group; instead, it has a chloride counterion.
- Reactivity : Highly unstable in aqueous media, requiring immediate use after synthesis. Reacts explosively under acidic conditions.
C. 3-Sulfamoylbenzoic Acid Derivatives
- Structure : Features a sulfamoyl (-SO₂NH₂) group instead of diazonium.
- Reactivity: Non-reactive in coupling reactions but acts as a carbonic anhydrase inhibitor. Used in pharmaceutical research (e.g., antiglaucoma agents) .
Comparative Data Table
| Property | 3-Diazoniobenzenesulfonate | 4-Diazoniobenzenesulfonate | Benzenediazonium Chloride | 3-Sulfamoylbenzoic Acid |
|---|---|---|---|---|
| Thermal Stability | High (stable < 5°C) | Moderate (stable < 0°C) | Low (decomposes > -10°C) | Very high |
| Aqueous Solubility | 120 g/L (pH 3) | 95 g/L (pH 3) | 80 g/L (pH 1) | 25 g/L (pH 7) |
| Reactivity in Coupling | High | Moderate | High (uncontrolled) | None |
| Industrial Use | Dyes, nanomaterials | Limited | Laboratory-scale synthesis | Pharmaceuticals |
Research Findings
- Synthetic Utility: this compound enables regioselective aryl-aryl coupling in nanomaterial synthesis, outperforming para-substituted analogues in yield (85% vs. 60%) .
- Mechanistic Insights : Density Functional Theory (DFT) studies suggest the meta-substituted sulfonate group stabilizes the diazonium ion via resonance and inductive effects, reducing decomposition by 40% compared to benzenediazonium chloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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